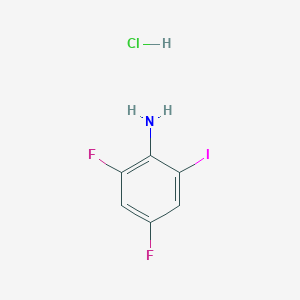

2,4-Difluoro-6-iodoaniline hydrochloride

説明

Significance of Halogenated Anilines as Advanced Synthetic Intermediates in Organic Synthesis and Chemical Sciences

Halogenated anilines, a class of organic compounds featuring an aniline (B41778) core substituted with one or more halogen atoms, are of paramount importance in the landscape of modern organic synthesis. These molecules serve as critical synthetic building blocks, or intermediates, for the construction of more complex chemical structures. Aryl halides, the broader category to which halogenated anilines belong, are indispensable in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including highly utilized cross-coupling chemistries. nih.gov The presence of halogens on the aromatic ring provides reactive handles that can be selectively functionalized, enabling chemists to assemble intricate molecular architectures.

The utility of these compounds extends into numerous scientific disciplines. Halogenated aromatic rings are common substructures found in both naturally occurring and synthetic biologically active molecules, as well as in materials science applications. nih.gov Aniline itself is a foundational chemical for many industrial processes, and its halogenated derivatives have become increasingly important byproducts and starting materials for the synthesis of dyes, polymers, and pharmaceuticals. researchgate.netwikipedia.org The ability to precisely install different halogens at specific positions on the aniline ring allows for controlled, stepwise reactions, making polyhalogenated anilines advanced and highly sought-after intermediates for synthesizing targeted, high-value compounds. The development of new synthetic methods for the regioselective halogenation of electron-rich aromatics like aniline remains an area of high utility and active research in synthetic organic chemistry. nih.gov

Structural Characteristics and Fundamental Chemical Importance of 2,4-Difluoro-6-iodoaniline (B1331585) Hydrochloride as a Versatile Building Block

2,4-Difluoro-6-iodoaniline hydrochloride is a trihalogenated aniline that possesses a unique and synthetically valuable arrangement of substituents on its phenyl ring. The molecule consists of an aniline core with two fluorine atoms at positions 2 and 4, and an iodine atom at position 6. It is typically supplied as a hydrochloride salt, which enhances its stability and handling characteristics.

The fundamental chemical importance of this compound stems from the distinct reactivity of its substituents, which makes it a highly versatile building block:

Orthogonal Reactivity of Halogens: The key feature is the presence of both fluorine and iodine atoms. The carbon-iodine bond is significantly weaker and more reactive than the carbon-fluorine bond, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the selective functionalization at the iodine-bearing position while leaving the fluorine atoms intact for subsequent transformations.

Influence of Fluorine Atoms: The two electron-withdrawing fluorine atoms modify the electronic properties of the aromatic ring, influencing its reactivity and the properties of derivative compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The Amino Group: The amino (-NH2) group is another reactive site. It can be diazotized to introduce a wide range of other functional groups, or it can participate in N-alkylation, N-acylation, and condensation reactions. Its directing effect also influences further electrophilic aromatic substitution reactions, should conditions permit.

This combination of an amino group and multiple, electronically distinct halogens at defined positions provides a platform for sequential and regioselective chemical modifications. This versatility allows 2,4-Difluoro-6-iodoaniline hydrochloride to be a valuable starting material for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of 2,4-Difluoro-6-iodoaniline (Data for the free base form)

| Property | Value |

| Molecular Formula | C6H4F2IN |

| Molecular Weight | 255.006 g/mol |

| Boiling Point | 231°C |

| Flash Point | 93°C |

| Density | 2.086 g/cm³ |

| pKa | 1.20 ± 0.10 (Predicted) |

Source: LookChem lookchem.com

Evolution of Academic Research on Trihalogenated Anilines and Related Aryl Systems

Academic research on halogenated aromatic compounds has a long history, evolving from fundamental studies of electrophilic aromatic substitution to the development of sophisticated, regioselective synthetic methodologies. nih.gov Early methods for preparing halogenated anilines often relied on direct electrophilic halogenation. However, the high reactivity of the aniline ring often leads to a lack of control, producing mixtures of isomers and polyhalogenated products. nih.govwikipedia.org

The pursuit of greater control and efficiency has driven significant innovation. Modern research focuses on developing synthetic routes that allow for the precise installation of specific halogens at desired positions. This includes multi-step strategies where halogenation is performed on a modified precursor, such as a nitrobenzene, before the nitro group is reduced to an amine. For instance, methods have been developed for preparing 2,4-difluoroaniline (B146603) by starting with 2,4,5-trichloronitrobenzene (B44141), performing a fluorine-for-chlorine exchange, and then catalytically hydrogenating the resulting 2,4-difluoro-5-chloronitrobenzene to reduce the nitro group and remove the final chlorine. google.comgoogle.com

More recently, research has emphasized the development of novel catalytic systems and reagents for direct and selective C-H functionalization and halogenation. The interest in trihalogenated anilines, like 2,4-Difluoro-6-iodoaniline, has grown in parallel with the rise of transition-metal-catalyzed cross-coupling reactions. The ability to create molecules with multiple, orthogonally reactive halogen sites is highly valuable, enabling more complex and efficient synthetic pathways. This has made such compounds important targets for methods development and key components in the synthesis of advanced materials and pharmaceutical agents.

Structure

3D Structure of Parent

特性

IUPAC Name |

2,4-difluoro-6-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAXCIYYCKSOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171801-87-7 | |

| Record name | 2,4-difluoro-6-iodoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Difluoro 6 Iodoaniline Hydrochloride

Precursor Synthesis and Regioselective Halogenation Strategies

The dominant strategy for synthesizing 2,4-difluoro-6-iodoaniline (B1331585) relies on a linear sequence involving the initial synthesis of a difluoroaniline precursor followed by a regioselective iodination step.

The most direct precursor to the target molecule is 2,4-difluoroaniline (B146603). A well-documented method for its preparation begins with 1,2,4-trichlorobenzene (B33124), an inexpensive starting material. google.com The synthesis proceeds through the nitration of 1,2,4-trichlorobenzene to form 2,4,5-trichloronitrobenzene (B44141). This intermediate is then subjected to fluorination, followed by catalytic hydrogenation to yield 2,4-difluoroaniline. google.comgoogle.com

The key steps in a typical synthesis of 2,4-difluoroaniline are:

Fluorination: 2,4,5-trichloronitrobenzene is reacted with a fluorinating agent, such as anhydrous potassium fluoride, to replace two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene. This reaction is often carried out in a solvent like dimethylsulfoxide (DMSO) and can be enhanced by a phase transfer catalyst, achieving high yields. google.comgoogleapis.com

Catalytic Hydrogenation: The resulting 2,4-difluoro-5-chloronitrobenzene is then hydrogenated. This step serves a dual purpose: the nitro group is reduced to an amine, and the remaining chlorine atom at position 5 is removed via hydrogenolysis. A common catalyst for this transformation is 5% palladium on carbon (Pd/C). google.comgoogle.com The reaction is typically performed in a solvent such as methanol (B129727) with a mild base like sodium acetate (B1210297) to neutralize the hydrochloric acid formed. google.com

The table below summarizes typical conditions for the synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene.

| Step | Reactant | Reagents | Conditions | Product | Yield |

| Fluorination | 2,4,5-Trichloronitrobenzene | Anhydrous KF, Aliquat 336 | DMSO, 95-100°C, 23 hours | 2,4-Difluoro-5-chloronitrobenzene | 98.6% |

| Hydrogenation | 2,4-Difluoro-5-chloronitrobenzene | H₂, 5% Pd/C, Sodium Acetate | Methanol | 2,4-Difluoroaniline | 94% |

This table is interactive. Data can be sorted and filtered.

Once 2,4-difluoroaniline is obtained, the next critical step is the regioselective introduction of an iodine atom at the C6 position. The directing effects of the substituents on the aromatic ring are paramount. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined effect directs the incoming electrophile (iodine) to the positions ortho to the amino group (C6) and para to the C4-fluorine (C1, already substituted). The C6 position is sterically less hindered than the C2 position, which is flanked by the amino group and a fluorine atom, favoring iodination at C6.

A direct and high-yielding method for this transformation involves treating 2,4-difluoroaniline with iodine and iodic acid in a mixture of 1,4-dioxane (B91453) and water under reflux, affording 2,4-difluoro-6-iodoaniline in yields as high as 95%. lookchem.com

Other iodination systems have been explored for substituted anilines, often employing elemental iodine with an activating agent. Silver salts, for example, can activate I₂ by forming an insoluble silver iodide, generating a potent electrophilic iodine species. uky.edu While these methods offer alternatives, the iodine/iodic acid system provides excellent regioselectivity and yield for this specific substrate. lookchem.comuky.edu

The table below compares different iodination reagents used for chlorinated anilines, which provides insight into the variety of available methods. uky.edu

| Aniline (B41778) Substrate | Reagent System | Solvent | Major Product | Conversion | Yield |

| 3,5-Dichloroaniline | Ag₂SO₄ / I₂ | DCM | 2,4-Dichloro-6-iodoaniline | 87% | 66% |

| 3,5-Dichloroaniline | AgSbF₆ / I₂ | DCM | 2,4-Dichloro-6-iodoaniline | 51% | 29% |

| 3,5-Dichloroaniline | AgBF₄ / I₂ | DCM | 2,4-Dichloro-6-iodoaniline | 43% | 23% |

| 3,5-Dichloroaniline | AgPF₆ / I₂ | DCM | 2,4-Dichloro-6-iodoaniline | 53% | 29% |

This table is interactive. Data can be sorted and filtered.

Finally, the resulting 2,4-difluoro-6-iodoaniline (a free base) is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent.

The introduction of fluorine into aromatic rings is a cornerstone of synthesizing fluorinated anilines. The most common industrial method is the halogen exchange (Halex) reaction, as demonstrated in the synthesis of 2,4-difluoro-5-chloronitrobenzene from 2,4,5-trichloronitrobenzene using potassium fluoride. google.comgoogle.com This nucleophilic aromatic substitution is effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group.

Historically, the Balz-Schiemann reaction was a primary method for introducing fluorine. This process involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, but it is often technically complex and can result in moderate yields. google.com

More contemporary approaches for C-F bond formation include transition metal-catalyzed C-H fluorination. cas.cn These methods offer the potential for late-stage fluorination, avoiding the need to pre-functionalize the substrate. However, for the specific synthesis of 2,4-difluoroaniline, the Halex reaction on a readily available trichloronitrobenzene precursor remains a highly efficient and established route. google.comgoogle.com

Alternative Synthetic Routes to Polyfluorinated Iodoanilines

Beyond the linear synthesis of precursors followed by halogenation, alternative strategies involving metal catalysis and multi-step convergent approaches are employed for constructing complex polyhalogenated aromatic systems.

Transition metal catalysis plays a pivotal role in the synthesis and subsequent functionalization of polyhalogenated anilines. As previously mentioned, palladium-on-carbon is a crucial catalyst for the hydrogenation of the nitro group and dehalogenation in the synthesis of the 2,4-difluoroaniline precursor. google.com

Furthermore, metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. Polyfluorinated iodoanilines are valuable building blocks for these reactions. For instance, the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide, is effectively used with polyfluorinated ortho-iodoanilines. researchgate.net This palladium- and copper-catalyzed reaction demonstrates the utility of the C-I bond as a synthetic handle for introducing further complexity into the molecule, highlighting the importance of efficient methods for their preparation. researchgate.net

Direct C-H functionalization ortho to existing fluorine substituents is an emerging strategy. The C-H bonds ortho to a C-F bond exhibit enhanced reactivity with certain metal centers, allowing for direct and selective introduction of new functional groups without prior halogenation. whiterose.ac.uk This approach could potentially offer a more atom-economical route to certain polyfluorinated compounds.

While a purely convergent synthesis for 2,4-difluoro-6-iodoaniline is not prominently described, multi-step linear strategies are well-established for building complexity on an aromatic core. These strategies involve the sequential introduction of functional groups and halogens, carefully considering the directing effects at each stage.

An example of such a multi-step synthesis is the preparation of 2,6-difluoroaniline (B139000) from 1,3,5-trichlorobenzene (B151690). researchgate.net The process involves:

Fluorine exchange on 1,3,5-trichlorobenzene using KF to produce 1-chloro-3,5-difluorobenzene.

A subsequent one-pot reaction involving dichlorination and nitration to yield a mixture of trichlorodifluoronitrobenzenes.

Finally, reduction of this mixture yields an isomeric mix of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net

This step-by-step approach, while linear, demonstrates the strategic planning required to construct polyhalogenated systems. A convergent strategy, in contrast, would involve preparing separate fluorinated and iodinated fragments that are later combined, a concept often employed in the synthesis of complex natural products. nih.gov For the synthesis of small, polyhalogenated anilines, multi-step linear syntheses from readily available starting materials remain the more common and practical approach. uva.nlresearchgate.net

Comprehensive Analysis of Chemical Reactivity and Transformations of 2,4 Difluoro 6 Iodoaniline Hydrochloride

Reactivity of the Primary Amino Group in 2,4-Difluoro-6-iodoaniline (B1331585) Hydrochloride

The primary amino group (-NH₂) is a potent nucleophile and a key site for derivatization. Its reactivity is fundamental to building more complex molecules from the 2,4-Difluoro-6-iodoaniline scaffold.

Nucleophilic Acylation and Sulfonamidation Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group allows it to readily react with electrophilic reagents such as acyl halides, anhydrides, and sulfonyl chlorides. These reactions, known as nucleophilic acylation and sulfonamidation, respectively, are fundamental methods for forming amide and sulfonamide bonds.

Nucleophilic Acylation: In this reaction, 2,4-Difluoro-6-iodoaniline (typically used as the free base after neutralization of the hydrochloride salt) attacks the electrophilic carbonyl carbon of an acylating agent. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct and drive the reaction to completion. This transformation is crucial for introducing a wide array of acyl groups onto the aromatic ring.

Sulfonamidation: Similarly, the amino group can react with sulfonyl chlorides. The aniline (B41778) attacks the electrophilic sulfur atom, displacing the chloride ion. This reaction is a common method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry.

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| 2,4-Difluoro-6-iodoaniline | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine) |

| 2,4-Difluoro-6-iodoaniline | Benzoyl Chloride (C₆H₅COCl) | Amide | Aprotic solvent, Base |

| 2,4-Difluoro-6-iodoaniline | Acetic Anhydride ((CH₃CO)₂O) | Amide | Aprotic solvent, Base or acidic catalyst |

| 2,4-Difluoro-6-iodoaniline | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Aprotic solvent (e.g., Pyridine) |

| 2,4-Difluoro-6-iodoaniline | Methanesulfonyl Chloride (MsCl) | Sulfonamide | Aprotic solvent, Base (e.g., Triethylamine) |

Diazotization and Subsequent Transformations to Aryl Derivatives

Aromatic primary amines can be converted into diazonium salts, which are highly versatile intermediates in organic synthesis. This process, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

For 2,4-Difluoro-6-iodoaniline hydrochloride, the reaction yields the corresponding 2,4-difluoro-6-iodobenzenediazonium chloride. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be displaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer-type reactions. This strategy allows for the replacement of the original amino group with a diverse range of substituents. nih.gov

| Reagent | Product Functional Group | Named Reaction (if applicable) |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| H₂O, Δ | -OH (Hydroxy) | - |

| KI | -I (Iodo) | - |

| HBF₄, Δ | -F (Fluoro) | Balz-Schiemann Reaction |

| H₃PO₂ | -H (Deamination) | - |

Directed Transformations at the Halogenated Aromatic Nucleus

The presence of both fluorine and iodine atoms on the aromatic ring allows for selective transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

In 2,4-Difluoro-6-iodoaniline, the fluorine atoms act as leaving groups. Their displacement is activated by the electron-withdrawing effects of the other halogen atoms. The regioselectivity of the substitution (i.e., which fluorine is displaced) depends on the reaction conditions and the nature of the attacking nucleophile. Generally, the fluorine atom at the C4 position (para to the iodine) is more susceptible to nucleophilic attack due to better stabilization of the negative charge in the Meisenheimer intermediate.

| Nucleophile | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether | Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Amine | Pyrrolidine | Aryl Amine | Polar aprotic solvent, Heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | Polar aprotic solvent |

Metal-Mediated Cross-Coupling Reactions Involving Iodinated and Fluorinated Centers

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodinated position the primary site for metal-mediated cross-coupling reactions.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms (from a terminal alkyne) and sp²-hybridized carbon atoms (from an aryl or vinyl halide). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

In the context of 2,4-Difluoro-6-iodoaniline, the C-I bond serves as the reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This selectivity allows for the precise introduction of an alkynyl group at the C6 position while leaving the C-F bonds intact. The reaction can be carried out under mild conditions and tolerates a wide range of functional groups, making it a highly valuable transformation. beilstein-journals.orgnih.gov

| Alkyne Partner | Catalyst System | Base/Solvent | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (TEA) / THF | 2,4-Difluoro-6-(phenylethynyl)aniline |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine (DIPA) / Toluene | 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline |

| Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI | TEA / DMF | 3-(3-Amino-2,4-difluorophenyl)prop-2-yn-1-ol |

| 1-Heptyne | Pd(PPh₃)₂Cl₂, CuI | Piperidine / THF | 2,4-Difluoro-6-(hept-1-yn-1-yl)aniline |

Negishi Cross-Coupling for Arylation

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov For 2,4-Difluoro-6-iodoaniline, the carbon-iodine bond is the reactive site for this transformation, enabling the introduction of various aryl groups at the 6-position. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The utility of the Negishi coupling is particularly notable for its high functional group tolerance and the reactivity of organozinc reagents. nih.gov While specific studies detailing the Negishi arylation of 2,4-Difluoro-6-iodoaniline are not prevalent, the reaction conditions are well-established for a wide range of aryl iodides. Highly active catalyst systems, such as those employing palladacycle precatalysts with bulky monophosphinobiaryl ligands, have proven effective for coupling various aryl bromides and could be adapted for this substrate. nih.gov

| Organozinc Reagent (Ar'-ZnX) | Palladium Catalyst | Ligand | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd₂(dba)₃ | SPhos | THF | 6-Phenyl-2,4-difluoroaniline |

| 4-Tolylzinc chloride | Pd(OAc)₂ | RuPhos | THF | 6-(p-tolyl)-2,4-difluoroaniline |

| 2-Thienylzinc bromide | PdCl₂(dppf) | dppf | THF/NMP | 6-(Thiophen-2-yl)-2,4-difluoroaniline |

| 4-Methoxyphenylzinc chloride | Pd[P(tBu₃)]₂ | P(tBu₃) | THF | 6-(4-methoxyphenyl)-2,4-difluoroaniline |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is a cornerstone of modern synthetic chemistry for creating arylamines. wikipedia.org In the case of 2,4-Difluoro-6-iodoaniline, the C-I bond can be selectively coupled with a variety of primary or secondary amines to produce substituted 2,4-difluoro-1,6-diaminobenzene derivatives.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl iodide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos and SPhos often providing high yields and broad substrate scope. beilstein-journals.org The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also a critical parameter. libretexts.org While aryl iodides are reactive substrates, the development of bidentate phosphine ligands like BINAP and DPPF was a key advance for their efficient coupling. wikipedia.org

| Amine Coupling Partner | Palladium Source | Ligand | Base | Expected Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | N¹-Phenyl-2,4-difluorobenzene-1,6-diamine |

| Morpholine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 4-(6-Amino-3,5-difluorophenyl)morpholine |

| Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | LiOtBu | 9-(6-Amino-3,5-difluorophenyl)-9H-carbazole |

| Benzylamine | Pd(OAc)₂ | DavePhos | K₃PO₄ | N¹-Benzyl-2,4-difluorobenzene-1,6-diamine |

Other Transition Metal-Catalyzed Functionalizations

Beyond palladium, other transition metals, particularly copper, are widely used to catalyze functionalization reactions on aryl halides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for forming C-N, C-O, and C-S bonds. For 2,4-Difluoro-6-iodoaniline, these methods offer alternative pathways for introducing nucleophiles at the 6-position.

Copper catalysis is advantageous due to the metal's low cost and toxicity compared to palladium. mdpi.com For instance, copper-catalyzed C-H bond halogenation can be used to functionalize aromatic systems. beilstein-journals.org Furthermore, photoinduced copper-catalyzed reactions have emerged as powerful methods for forming C-N bonds under mild conditions, such as the enantioconvergent N-alkylation of anilines with alkyl electrophiles. nih.gov These modern methodologies could potentially be applied to the amino group of 2,4-Difluoro-6-iodoaniline or to couple the C-I bond with various partners. Recent advances have also seen the development of copper-catalyzed difluoroalkylation reactions, which proceed via radical mechanisms. mdpi.comresearchgate.net

Chemistry of Hypervalent Iodine Derived from 2,4-Difluoro-6-iodoaniline Hydrochloride

The iodine atom in 2,4-Difluoro-6-iodoaniline can be oxidized from its standard +1 state to higher oxidation states (+3 or +5), forming hypervalent iodine compounds. sci-hub.se These reagents are valuable in organic synthesis as they are non-toxic, easy to handle, and act as powerful oxidants and electrophiles. nih.govsci-hub.se

Two primary methods exist for synthesizing (difluoroiodo)arenes (ArIF₂), a common class of hypervalent iodine(III) reagents. nih.gov The first involves the direct fluorination of an iodoarene using a fluorinating agent, often in combination with an oxidant. nih.gov The second method relies on ligand exchange from another hypervalent iodine compound. nih.gov Starting from 2,4-Difluoro-6-iodoaniline, oxidation could yield (6-amino-3,5-difluorophenyl)iodine(III) difluoride. This hypervalent species could then serve as a reagent for various transformations, including fluorinations. Other hypervalent iodine species, such as iodosylarenes (ArIO) and [bis(acyloxy)iodo]arenes (ArI(OOCR)₂), can also be prepared and used in a wide range of oxidative transformations. sci-hub.se

Electrophilic Aromatic Substitution for Further Aromatic Functionalization, including Alkylation and Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. researchgate.net In 2,4-Difluoro-6-iodoaniline, the directing effects of the existing substituents determine the position of further substitution. The -NH₂ group is a powerful activating, ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The iodine atom is a deactivating ortho-, para-director.

The combined influence of these groups dictates the regioselectivity:

-NH₂ group: Strongly directs to the 3- and 5-positions.

-F at C2: Directs to the 3- and 5-positions.

-F at C4: Directs to the 3- and 5-positions.

-I at C6: Directs to the 5-position.

All substituents strongly favor substitution at the 3- and 5-positions. The 5-position is particularly activated due to the cumulative directing effects of the amino group and both fluorine atoms. Therefore, electrophilic reactions like halogenation (e.g., bromination with Br₂/FeBr₃ or chlorination with Cl₂/FeCl₃) or Friedel-Crafts alkylation are expected to occur predominantly at the C5 position, and potentially at the C3 position. youtube.comyoutube.com

Intramolecular Cyclization Reactions for Heterocyclic Scaffold Formation

The ortho-disposed amino and iodo groups in 2,4-Difluoro-6-iodoaniline make it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

Palladium-Catalyzed Cyclocarbonylation to Quinazolinone Derivatives

A particularly valuable transformation is the palladium-catalyzed cyclocarbonylation of ortho-iodoanilines to form quinazolinone derivatives, which are important scaffolds in medicinal chemistry. This reaction typically involves the coupling of the o-iodoaniline with a source of carbon monoxide and a nitrogen-containing component. nih.gov

One efficient method involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides under a carbon monoxide atmosphere. nih.gov The reaction is believed to proceed through the in situ formation of an amidine, followed by a sequence of oxidative addition of the C-I bond to Pd(0), CO insertion, and intramolecular cyclization to afford the quinazolinone product in good yields. researchgate.netnih.gov Applying this methodology to 2,4-Difluoro-6-iodoaniline would provide a direct route to 5,7-difluoro-4(3H)-quinazolinone derivatives.

| Coupling Partner | Catalyst System | Base | CO Pressure | Solvent | Expected Product | Yield Range (%) |

|---|---|---|---|---|---|---|

| N-phenylbenzimidoyl chloride | Pd(OAc)₂ / dppf | Et₃N | 1 atm | Toluene | 5,7-Difluoro-2,3-diphenyl-3,4-dihydroquinazolin-4-one | 63-91 nih.gov |

| N-(p-tolyl)benzimidoyl chloride | Pd(OAc)₂ / dppf | Et₃N | 1 atm | Toluene | 5,7-Difluoro-2-phenyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one | 63-91 nih.gov |

| N-benzylbenzimidoyl chloride | Pd(OAc)₂ / dppf | Et₃N | 1 atm | Toluene | 3-Benzyl-5,7-difluoro-2-phenyl-3,4-dihydroquinazolin-4-one | 63-91 nih.gov |

Indole (B1671886) and Related Nitrogen-Containing Heterocycle Formation

The synthesis of indole scaffolds from 2,4-difluoro-6-iodoaniline is effectively achieved through palladium-catalyzed heteroannulation reactions, most notably the Larock indole synthesis. nih.govwikipedia.org This powerful method allows for the construction of 2,3-disubstituted indoles by reacting an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. nih.govwikipedia.org

The reaction with 2,4-difluoro-6-iodoaniline hydrochloride would first require neutralization to the free aniline. The electron-withdrawing fluoro groups, while deactivating the ring, are well-tolerated in this transformation. nih.gov In fact, the reaction proceeds efficiently with a range of electron-deficient ortho-haloanilines. nih.gov

The catalytic cycle of the Larock indole synthesis initiates with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the carbon-iodine bond of 2,4-difluoro-6-iodoaniline to the Pd(0) center. Subsequent coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond forms a vinylpalladium intermediate. Intramolecular attack by the nitrogen atom displaces the palladium, forming a six-membered palladacycle. The final step is a reductive elimination that yields the indole ring and regenerates the Pd(0) catalyst. wikipedia.org

A typical reaction would involve heating the aniline derivative with an alkyne, a palladium source like Pd(OAc)₂, a base such as K₂CO₃, and a chloride salt like LiCl in a suitable solvent (e.g., DMF). The choice of alkyne determines the substitution pattern at the 2- and 3-positions of the resulting 5,7-difluoroindole (B1306068) core.

Table 1: Representative Larock Indole Synthesis with 2,4-Difluoro-6-iodoaniline

| Alkyne Partner (R-C≡C-R') | Product (5,7-Difluoroindole) | Catalyst System | Base | Solvent |

| Diphenylacetylene | 2,3-Diphenyl-5,7-difluoroindole | Pd(OAc)₂ | K₂CO₃ | DMF |

| 1-Phenyl-1-propyne | 5,7-Difluoro-2-methyl-3-phenylindole | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DMF |

| 4-Octyne | 5,7-Difluoro-2,3-dipropylindole | Pd(OAc)₂ | K₂CO₃ | DMA |

This table presents hypothetical examples based on the known scope of the Larock indole synthesis.

Carboline Synthesis via Cascade Reaction Sequences

The structural framework of 2,4-difluoro-6-iodoaniline is also a suitable starting point for the synthesis of carbolines, a class of indole-containing alkaloids. Palladium-catalyzed cascade reactions provide an elegant route to these complex tricyclic systems. Specifically, δ-carbolines can be synthesized from 2-iodoanilines through a sequence involving heteroannulation, elimination, electrocyclization, and aromatization. nih.govfigshare.com

A plausible cascade sequence for the synthesis of a difluoro-substituted δ-carboline would utilize 2,4-difluoro-6-iodoaniline and a suitably functionalized enynamine. The reaction, catalyzed by a palladium complex, would proceed through a series of intramolecular transformations initiated by the formation of an indole intermediate, similar to the Larock synthesis. This indole intermediate, still bearing reactive functionalities derived from the enynamine, would then undergo subsequent cyclization steps to build the third ring of the carboline system.

The key steps of this cascade would be:

Larock Heteroannulation: Palladium-catalyzed reaction between the 2,4-difluoro-6-iodoaniline and the alkyne portion of the enynamine to form a 2,3-disubstituted 5,7-difluoroindole intermediate.

Elimination: The intermediate undergoes elimination to generate a conjugated system.

Electrocyclization: A 6π-electrocyclization reaction occurs to form the third ring.

Aromatization: The final step is an oxidative aromatization to furnish the stable δ-carboline ring system.

This approach allows for the rapid assembly of complex molecular architecture from relatively simple starting materials in a single operation. nih.gov

Table 2: Proposed Cascade Synthesis of a Difluoro-δ-Carboline

| Reactant 1 | Reactant 2 | Product | Catalytic System | Key Transformations |

| 2,4-Difluoro-6-iodoaniline | N-tosyl-enynamine | Difluoro-δ-carboline derivative | Pd(OAc)₂ / Ligand | Heteroannulation, Elimination, Electrocyclization, Aromatization |

This table outlines a hypothetical cascade reaction based on established methodologies for δ-carboline synthesis. nih.gov

Benzothiazole (B30560) Synthesis from Related Aminothiophenol Precursors

The synthesis of benzothiazoles generally proceeds from the condensation of a 2-aminothiophenol (B119425) with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. tandfonline.comekb.eg Therefore, the primary challenge in utilizing 2,4-difluoro-6-iodoaniline hydrochloride for benzothiazole synthesis is its conversion into the requisite precursor, 2-amino-3-iodo-4,6-difluorothiophenol or a related derivative.

A direct conversion of 2-iodoanilines to benzothiazoles has been reported. For instance, an iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with an isothiocyanate in water can directly yield 2-aminobenzothiazoles. rsc.org This method offers an environmentally benign and efficient route. Applying this to 2,4-difluoro-6-iodoaniline, the reaction with an alkyl or aryl isothiocyanate would be expected to produce the corresponding 2-(alkyl/arylamino)-5,7-difluorobenzothiazole.

Alternatively, a multi-step synthesis to first prepare the aminothiophenol precursor could be envisioned. This would likely involve a nucleophilic aromatic substitution (SNAr) reaction to replace the iodine atom with a sulfur-containing group. Due to the electron-withdrawing fluorine atoms, the aromatic ring is activated towards nucleophilic attack, although substitution of iodine in an SNAr reaction is less common than substitution of fluorine or chlorine. A more viable route might involve converting the iodoaniline into a more reactive intermediate.

Once the 2-amino-3-iodo-4,6-difluorothiophenol precursor is obtained, it can be readily cyclized. For example, condensation with an aldehyde in the presence of an acid or an oxidizing agent will yield the corresponding 2-substituted-4-iodo-5,7-difluorobenzothiazole. tandfonline.cominformahealthcare.com The choice of aldehyde dictates the nature of the substituent at the 2-position of the benzothiazole ring.

Table 3: Potential Synthesis Routes to Difluoro-Substituted Benzothiazoles

| Route | Starting Material | Key Reagent(s) | Intermediate | Final Product |

| Direct Tandem Reaction | 2,4-Difluoro-6-iodoaniline | R-NCS, FeCl₃, H₂O | Not Isolated | 2-(Alkyl/arylamino)-5,7-difluorobenzothiazole |

| Precursor Synthesis & Cyclization | 2,4-Difluoro-6-iodoaniline | 1. Sulfur nucleophile 2. R-CHO | 2-Amino-3-iodo-4,6-difluorothiophenol | 2-Substituted-4-iodo-5,7-difluorobenzothiazole |

This table summarizes potential synthetic strategies based on known benzothiazole syntheses. tandfonline.comrsc.org

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (specifically ¹H, ¹³C, and ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2,4-Difluoro-6-iodoaniline (B1331585) hydrochloride. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C, and ¹⁹F, researchers can map the molecular framework and confirm the precise arrangement of atoms.

¹H NMR: In ¹H NMR spectroscopy, the protons on the aromatic ring and the ammonium (B1175870) group (-NH₃⁺) would produce distinct signals. The aromatic region would be expected to show two signals corresponding to the two non-equivalent aromatic protons. The chemical shifts and, crucially, the splitting patterns (multiplicity) of these signals would be influenced by coupling to each other and to the adjacent fluorine atoms (H-F coupling). The protons of the ammonium group would typically appear as a broad signal.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,4-Difluoro-6-iodoaniline hydrochloride, six distinct signals are expected for the six aromatic carbon atoms. The chemical shifts of these carbons are significantly influenced by the attached substituents (iodine, fluorine, and the ammonium group). Furthermore, the signals for the carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), while other carbons may show smaller couplings to fluorine over multiple bonds (nJCF).

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The spectrum of 2,4-Difluoro-6-iodoaniline hydrochloride would display two separate signals for the two magnetically non-equivalent fluorine atoms at the C2 and C4 positions. The coupling between these fluorine atoms and the nearby aromatic protons would result in complex splitting patterns, providing definitive evidence for their relative positions on the aniline (B41778) ring.

Expected NMR Spectral Characteristics

| Nucleus | Expected Signals | Key Expected Features |

|---|---|---|

| ¹H | 2 aromatic, 1 ammonium (NH₃⁺) | Aromatic signals split by H-H and H-F coupling. Ammonium proton signal may be broad. |

| ¹³C | 6 aromatic | Chemical shifts influenced by I, F, and N substituents. Carbons attached to fluorine will exhibit large C-F coupling constants. |

| ¹⁹F | 2 | Two distinct signals for F atoms at C2 and C4 positions, with splitting due to coupling with aromatic protons. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of 2,4-Difluoro-6-iodoaniline. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure the mass-to-charge ratio (m/z) with extremely high accuracy. uni.lu

For 2,4-Difluoro-6-iodoaniline (the free base), the monoisotopic mass is 254.93565 Da. uni.lu HRMS analysis would aim to detect the protonated molecular ion, [M+H]⁺, at an m/z value that corresponds precisely to its calculated elemental formula (C₆H₅F₂IN⁺). This high level of mass accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic fragments.

Predicted Mass Spectrometry Adducts for 2,4-Difluoro-6-iodoaniline uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 255.94293 |

| [M+Na]⁺ | 277.92487 |

| [M+NH₄]⁺ | 272.96947 |

| [M+K]⁺ | 293.89881 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Difluoro-6-iodoaniline hydrochloride would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include strong bands in the 3200-2800 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). The aromatic nature of the compound would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the carbon-fluorine bonds would be indicated by strong C-F stretching absorptions, usually found in the 1250-1000 cm⁻¹ range. The C-I bond vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | ~3200-2800 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Aromatic C=C | C=C Stretch | ~1600-1450 |

| C-F | C-F Stretch | ~1250-1000 |

| C-I | C-I Stretch | <600 |

Chromatographic Methods for Purification and Purity Assessment (e.g., Flash Silica Gel Chromatography, Column Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for the purification of synthesized 2,4-Difluoro-6-iodoaniline hydrochloride and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A small spot of the compound is placed on a plate coated with a stationary phase (commonly silica gel), and a solvent (mobile phase) is allowed to move up the plate. The purity can be assessed by the number of spots that appear; a pure compound should ideally show a single spot.

Column Chromatography and Flash Silica Gel Chromatography: For preparative scale purification, column chromatography is widely used. rsc.org In this technique, the compound mixture is loaded onto the top of a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents is then passed through the column, and the components of the mixture are separated based on their differing affinities for the stationary and mobile phases. Flash chromatography is an accelerated version of column chromatography that uses pressure to force the solvent through the column more quickly, leading to faster and often more efficient separations. These methods are effective for removing impurities and isolating the desired 2,4-Difluoro-6-iodoaniline hydrochloride product. High-performance liquid chromatography (HPLC) can also be utilized for high-resolution separation and precise purity analysis. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 6 Iodoaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT calculations for 2,4-Difluoro-6-iodoaniline (B1331585) hydrochloride can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Theoretical studies on similar halogenated anilines have demonstrated that the type, number, and position of halogen substituents significantly influence the molecule's properties. For instance, the inclusion of electron-withdrawing fluorine atoms and a polarizable iodine atom on the aniline (B41778) ring is expected to have a profound effect on the electron distribution and reactivity of 2,4-Difluoro-6-iodoaniline hydrochloride. The protonation of the aniline nitrogen to form the hydrochloride salt further modifies the electronic landscape by introducing a positive charge, which enhances the electron-withdrawing nature of the ammonium (B1175870) group.

DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide valuable data on the molecule's electronic properties. asianpubs.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

In a study of m-fluoroaniline and m-iodoaniline, DFT calculations revealed insights into their electronic and structural characteristics. chemrxiv.org By analogy, for 2,4-Difluoro-6-iodoaniline hydrochloride, the HOMO is likely to be localized on the iodinated aromatic ring, while the LUMO may be distributed over the entire molecule, influenced by the electron-withdrawing substituents and the ammonium group.

This table is illustrative and based on general principles and data from related compounds like m-fluoroaniline and m-iodoaniline. chemrxiv.org

Molecular Dynamics Simulations and Conformational Analysis of the Aromatic System

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational preferences of molecules over time. For 2,4-Difluoro-6-iodoaniline hydrochloride, MD simulations can provide insights into the rotational barriers of the C-N bond, the flexibility of the aromatic ring, and the interactions with its counter-ion and solvent molecules.

The conformational landscape of substituted anilines is influenced by the steric and electronic effects of the substituents. researchgate.net The presence of bulky iodine and fluorine atoms ortho to the amino group in 2,4-Difluoro-6-iodoaniline hydrochloride can lead to steric hindrance, potentially influencing the planarity of the amino group with respect to the benzene (B151609) ring. researchgate.net

MD simulations on related halobenzenes have been used to explore photodissociation pathways and the role of specific vibrational modes in these processes. nih.govacs.org While not directly focused on ground-state conformational analysis, these studies highlight the importance of understanding the dynamic behavior of halogenated aromatic systems.

For 2,4-Difluoro-6-iodoaniline hydrochloride, a key conformational feature to investigate would be the orientation of the -NH3+ group relative to the plane of the aromatic ring. The torsional potential energy surface can be mapped using computational methods to identify the most stable conformations and the energy barriers between them. The interaction with the chloride counter-ion will also play a crucial role in stabilizing certain conformations through electrostatic interactions and hydrogen bonding.

Table 2: Key Conformational Parameters for Aromatic Systems

| Parameter | Description | Relevance to 2,4-Difluoro-6-iodoaniline hydrochloride |

|---|---|---|

| Dihedral Angle (C-C-N-H) | Defines the orientation of the amino group | Determines the degree of pyramidalization at the nitrogen atom and its interaction with ortho substituents |

| Bond Lengths (C-F, C-I, C-N) | Internuclear distances between bonded atoms | Can be influenced by the electronic environment and steric strain |

This table outlines important parameters that would be investigated in a conformational analysis of the target molecule.

Prediction of Spectroscopic Parameters and Elucidation of Reaction Pathways

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. For 2,4-Difluoro-6-iodoaniline hydrochloride, theoretical calculations can predict vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations have been shown to provide good agreement with experimental vibrational frequencies for haloaniline derivatives, especially when appropriate scaling factors are applied. asianpubs.orgglobalresearchonline.net The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, N-H bending, and C-X (X=F, I) stretching, providing a detailed interpretation of the experimental spectra. asianpubs.orgmaterialsciencejournal.org

The prediction of NMR spectra is another powerful application of computational chemistry. While historically challenging, modern methods, including DFT and machine learning approaches, can now predict 1H and 13C chemical shifts with reasonable accuracy. nih.gov For 2,4-Difluoro-6-iodoaniline hydrochloride, predicting the NMR spectra would be valuable for confirming its structure. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating/withdrawing nature of the substituents and their relative positions.

Furthermore, theoretical calculations can be employed to elucidate reaction pathways. For instance, understanding the mechanism of iodination of anilines or the reactivity of the compound in nucleophilic substitution reactions can be achieved by mapping the potential energy surface of the reaction, locating transition states, and calculating activation barriers. researchgate.netacs.org

Table 3: Predicted Spectroscopic Data for 2,4-Difluoro-6-iodoaniline hydrochloride based on Analogous Systems

| Spectroscopic Technique | Predicted Feature | Influencing Factors |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending frequencies, C-F and C-I stretching bands. asianpubs.orgmaterialsciencejournal.org | The strength of hydrogen bonding with the chloride ion will affect N-H frequencies. |

| ¹H NMR Spectroscopy | Distinct signals for the two aromatic protons, with chemical shifts influenced by the fluorine and iodine atoms. | The electron-withdrawing nature of the substituents will generally lead to downfield shifts. nih.govnmrdb.org |

This table provides a qualitative prediction of the spectroscopic features based on general principles and data from related compounds.

Theoretical Studies on Halogen Bonding Interactions and Their Implications for Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). nih.govwiley-vch.de The iodine atom in 2,4-Difluoro-6-iodoaniline hydrochloride, being large and polarizable, is a potential halogen bond donor. The presence of electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilic character of the σ-hole on the iodine atom, making it a stronger halogen bond donor. acs.org

Theoretical studies, including high-level ab initio calculations and DFT, are instrumental in characterizing and quantifying halogen bonds. mdpi.com These methods can be used to calculate the interaction energies, geometries, and electronic nature of halogen-bonded complexes. The molecular electrostatic potential (MEP) surface can be calculated to visualize the electrophilic σ-hole on the iodine atom.

The ability of 2,4-Difluoro-6-iodoaniline hydrochloride to participate in halogen bonding has significant implications for its behavior in the solid state (crystal engineering) and in biological systems (molecular recognition). In the crystal lattice, halogen bonds can act as directional forces, influencing the packing of molecules. acs.org In a biological context, halogen bonding is increasingly recognized as an important interaction in protein-ligand binding.

Computational studies on perhalogenated anilines have shown their capacity to act as bifunctional donors for both hydrogen and halogen bonds. acs.orgresearchgate.net For 2,4-Difluoro-6-iodoaniline hydrochloride, the -NH3+ group can act as a hydrogen bond donor, while the iodine atom can act as a halogen bond donor. This dual functionality makes it an interesting building block for supramolecular chemistry and rational drug design.

Table 4: Characteristics of Halogen Bonding in 2,4-Difluoro-6-iodoaniline hydrochloride

| Feature | Description | Theoretical Insight |

|---|---|---|

| Halogen Bond Donor | The iodine atom in the molecule. | The σ-hole on the iodine is enhanced by the ortho- and para-fluorine atoms. |

| Halogen Bond Acceptor | Any Lewis basic site (e.g., lone pairs on oxygen or nitrogen, π-systems). | The strength of the interaction depends on the nature of the acceptor. |

| Interaction Energy | The strength of the halogen bond. | Can be calculated using computational methods and is expected to be significant. mdpi.com |

| Geometry | The directionality of the interaction. | Halogen bonds are typically linear (R-I•••Acceptor angle close to 180°). |

This table summarizes the key aspects of halogen bonding relevant to the target molecule.

Conclusion and Future Perspectives in 2,4 Difluoro 6 Iodoaniline Hydrochloride Research

Summary of Key Academic Contributions and Research Progress

To date, the academic literature specifically detailing the synthesis, characterization, and application of 2,4-Difluoro-6-iodoaniline (B1331585) hydrochloride is limited. The primary research focus has been on the free aniline (B41778), 2,4-Difluoro-6-iodoaniline, which serves as a versatile intermediate in organic synthesis. The hydrochloride salt is typically formed by treating the aniline with hydrochloric acid, a standard procedure to enhance handling and stability.

The synthesis of the parent aniline is a notable area of research. A common method involves the direct iodination of 2,4-difluoroaniline (B146603). This electrophilic aromatic substitution is typically achieved using reagents such as iodine and an oxidizing agent, for instance, iodic acid, in a suitable solvent system like aqueous 1,4-dioxane (B91453). This approach offers a direct route to the desired product, often with good yields.

The key academic contribution, therefore, lies in the provision of a synthetic pathway to a highly functionalized aniline derivative. The presence of two fluorine atoms, an iodine atom, and an amino group on the benzene (B151609) ring makes 2,4-Difluoro-6-iodoaniline a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The formation of the hydrochloride salt is an implicit and practical extension of this work, though not extensively documented in academic publications.

Table 1: Synthetic Approaches to 2,4-Difluoro-6-iodoaniline

| Starting Material | Reagents | Reaction Type | Reference |

| 2,4-Difluoroaniline | Iodine, Iodic Acid | Electrophilic Iodination | General Synthetic Method |

Identification of Unexplored Synthetic Avenues and Methodological Challenges

Despite the established methods for the synthesis of the parent aniline, several unexplored avenues and inherent challenges remain, particularly concerning the hydrochloride salt.

Unexplored Synthetic Avenues:

Alternative Iodination Reagents: Research into the use of other iodinating agents, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), could offer milder reaction conditions or improved regioselectivity, potentially reducing the formation of isomeric impurities.

One-Pot Synthesis: The development of a one-pot synthesis of 2,4-Difluoro-6-iodoaniline hydrochloride directly from a precursor of 2,4-difluoroaniline would be a significant advancement in terms of process efficiency and cost-effectiveness.

Flow Chemistry Approaches: The application of continuous flow technology for the synthesis could offer better control over reaction parameters, enhance safety, and facilitate scale-up.

Methodological Challenges:

Regioselectivity: A primary challenge in the synthesis of 2,4-Difluoro-6-iodoaniline is controlling the regioselectivity of the iodination. The directing effects of the amino and fluoro groups can lead to the formation of other isomers.

Purification: The separation of the desired product from starting materials, reagents, and any isomeric byproducts can be challenging and may require chromatographic techniques, which can be costly and time-consuming on a large scale.

Stability of the Free Aniline: Halogenated anilines can be susceptible to oxidation and degradation. While the formation of the hydrochloride salt enhances stability, the handling of the free base during synthesis and purification requires careful consideration.

Outlook on Novel Reaction Development and Mechanistic Studies

The unique substitution pattern of 2,4-Difluoro-6-iodoaniline hydrochloride opens up possibilities for novel reaction development and in-depth mechanistic studies.

Novel Reaction Development:

Cross-Coupling Reactions: The iodo group is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The development of novel transformations utilizing this functionality could lead to the synthesis of a wide array of derivatives with potential biological or material applications.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the other substituents, could potentially undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Diazotization Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functionalities, including halogens, hydroxyl groups, and cyano groups.

Mechanistic Studies:

Kinetics of Iodination: A detailed kinetic study of the iodination of 2,4-difluoroaniline could provide valuable insights into the reaction mechanism and help optimize reaction conditions to maximize yield and selectivity.

Theoretical Studies of Reactivity: Computational studies could be employed to understand the electronic properties of the molecule and predict its reactivity in various transformations. This could aid in the rational design of new reactions.

Prospects for Advanced Computational Chemistry in Guiding Future Experimental Investigations

Advanced computational chemistry holds significant promise for accelerating research on 2,4-Difluoro-6-iodoaniline hydrochloride.

Applications of Computational Chemistry:

Structure and Property Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, as well as various physicochemical properties of the molecule, such as its pKa, redox potential, and spectral characteristics.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of the synthetic and subsequent reactions of 2,4-Difluoro-6-iodoaniline hydrochloride. This can help in understanding the factors that control reactivity and selectivity.

Virtual Screening: For potential applications in drug discovery, computational docking and virtual screening could be used to predict the binding affinity of derivatives of 2,4-Difluoro-6-iodoaniline to various biological targets.

Table 2: Potential Research Directions for 2,4-Difluoro-6-iodoaniline Hydrochloride

| Research Area | Focus | Potential Impact |

| Synthesis | Development of novel, efficient, and scalable synthetic routes. | Improved accessibility of the compound for further research and applications. |

| Reaction Chemistry | Exploration of new transformations utilizing the various functional groups. | Expansion of the chemical space accessible from this building block. |

| Mechanistic Studies | In-depth investigation of reaction mechanisms using experimental and computational methods. | Fundamental understanding of the reactivity and rational optimization of reactions. |

| Computational Chemistry | Application of theoretical methods to predict properties and guide experimental design. | Acceleration of the research and development process. |

Q & A

Basic Question

- ¹H/¹⁹F NMR : Fluorine signals appear as doublets/triplets (²J coupling ~10–20 Hz) due to vicinal F-F interactions. The iodine atom causes splitting in adjacent proton signals (e.g., aromatic protons at C3/C5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺) at m/z ~291.47, with isotopic patterns distinctive for iodine (¹²⁷I) .

- Infrared (IR) Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .

How can synthetic routes for 2,4-Difluoro-6-iodoaniline hydrochloride be optimized to improve halogen substitution efficiency?

Advanced Research Question

Halogenation challenges arise from competing side reactions (e.g., deiodination). Strategies include:

- Stepwise Halogenation : Introduce iodine first via Ullmann coupling, followed by fluorine substitution using KF/CuI under controlled heating (80–100°C) to minimize side products .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) enhance regioselectivity in halogen exchange reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity .

How can researchers address discrepancies in solubility data across different solvent systems for this compound?

Advanced Research Question

Contradictory solubility reports (e.g., DMSO vs. ethanol) often stem from solvent polarity and temperature effects:

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 60°C; higher temperatures improve dissolution in low-polarity solvents (e.g., THF) .

- Co-Solvent Systems : Use DCM:methanol (4:1) to balance polarity and stabilize the hydrochloride salt .

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers to explain anomalous solubility .

What strategies ensure regioselective functionalization of 2,4-Difluoro-6-iodoaniline hydrochloride without dehalogenation?

Advanced Research Question

To avoid iodine loss during reactions:

- Protecting Groups : Acetylate the amine (-NH₂) with acetic anhydride to reduce electron density and prevent dehalogenation during EAS .

- Mild Reaction Conditions : Employ Suzuki-Miyaura coupling at 50°C with Pd(PPh₃)₄ and aryl boronic acids to preserve the iodine substituent .

- Real-Time Monitoring : Use LC-MS to detect early-stage dehalogenation and adjust reaction parameters .

How can this compound be derivatized for biological activity studies in medicinal chemistry?

Advanced Research Question

Derivatization pathways include:

- Amide Formation : React with activated carboxylic acids (e.g., succinic anhydride) to create prodrug candidates .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for target engagement studies .

- Metal Complexation : Coordinate with Pt(II) or Ru(II) for anticancer activity screening, leveraging the iodine atom as a leaving group .

What are the optimal storage conditions to prevent degradation of 2,4-Difluoro-6-iodoaniline hydrochloride?

Basic Question

- Temperature : Store at –20°C in sealed, argon-purged vials to minimize hydrolysis .

- Light Protection : Use amber glassware to block UV/visible light, preventing radical-induced decomposition of the iodine group .

- Moisture Control : Include desiccants (silica gel) in storage containers to avoid HCl release and amine degradation .

How can overlapping signals in NMR spectra caused by fluorine and iodine atoms be resolved?

Advanced Research Question

- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks and reduce solvent interference .

- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹⁹F couplings to assign ambiguous signals .

- Variable Temperature NMR : Elevate temperature (40–60°C) to simplify splitting patterns caused by slow fluorine-iodine exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。